molecular formula C12H9NO2 B2825309 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one CAS No. 18461-28-4

3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B2825309
CAS No.: 18461-28-4
M. Wt: 199.209
InChI Key: HTGZMQHTNOCVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one (CAS 142227-78-9) is a high-purity chalcone derivative of significant interest in medicinal chemistry and materials science research. This compound features a conjugated molecular scaffold comprising furan and pyridine heterocycles linked by a keto-vinyl chain, a structure known to exhibit diverse biological activities. In research settings, analogous chalcone structures with furan and pyridine moieties have demonstrated considerable antifungal potential . The biological activity is often attributed to the β-keto-enol pharmacophore, which can act as a bio-functional site, enabling interaction with biological targets . Furthermore, chalcones based on heteroaromatic rings like furan are key intermediates in organic synthesis. They serve as precursors for developing more complex heterocyclic systems, such as through oxidative dearomatization and subsequent cyclization reactions, which are valuable for creating novel chemical libraries . Beyond biomedical applications, structurally related furan-based chalcones are investigated for their non-linear optical (NLO) properties, making them candidates for advanced materials research in photonics and electronics . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(10-3-1-7-13-9-10)6-5-11-4-2-8-15-11/h1-9H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGZMQHTNOCVLZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19575-04-3
Record name NSC112913
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC71924
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with pyridin-3-ylacetic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone linker to a saturated propyl chain.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one" are not available in the search results, the compound (specifically as (2E)-3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one) and similar compounds have applications in chemistry, biology, medicine, and industry.

General Information
(2E)-3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one has the molecular formula C12H9NO2C_{12}H_9NO_2 and a molecular weight of 199.205 g/mol .

Scientific Research Applications

The compound (2E)-3-(furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one, which is similar in structure, has several applications in scientific research:

  • Chemistry It can be used as a building block for synthesizing more complex organic molecules.
  • Biology It can be investigated for potential biological activities, such as antimicrobial or anticancer properties. Chalcones, which are structurally related (1,3-diaryl-2-propen-1-ones), have demonstrated potential in vitro and in vivo activity against cancers via multiple mechanisms, including cell cycle disruption, autophagy regulation, apoptosis induction, and immunomodulatory and inflammatory mediators .
  • Medicine It can be explored for potential therapeutic effects and as a lead compound for drug development.
  • Industry It can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

The mechanism of action of (2E)-3-(furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects, and its structure allows it to participate in various biochemical pathways, potentially leading to therapeutic outcomes.

Other research indicates that derivatives of β-keto-enol grafted on pyridine and furan moieties have been designed and synthesized . Additionally, 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones can be transformed to prop-2-en-1-ones via oxidative furan dearomatization/2-ene-1,4,7-triones cyclization .

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

The pyridin-3-yl group introduces a nitrogen atom capable of hydrogen bonding and π-π stacking, while the furan ring contributes electron-rich regions. Crystallographic data for structurally similar compounds (e.g., indole-based chalcones) reveal planar or slightly twisted conformations depending on substituents .

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents (R₁, R₂) Key Properties/Activities References
3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one (Target) C₁₂H₉NO₂ R₁ = pyridin-3-yl, R₂ = H CAS: 18551-00-3; molecular weight: 199.21; potential bioactivity inferred from analogs
(E)-1-(Furan-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one C₁₅H₁₄O₅ R₁ = furan-2-yl, R₂ = 4-OH, 3,5-OMe Tyrosinase inhibitor (IC₅₀: 2.1 μM); anti-melanogenesis in B16F10 cells
(E)-3-(3-Bromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one C₁₃H₉BrO₃ R₁ = furan-2-yl, R₂ = 3-Br, 4-OH Moderate tyrosinase inhibition (IC₅₀: 8.4 μM); higher molecular weight (277.11 g/mol)
3-(Furan-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one C₁₃H₉NO₄ R₁ = 3-nitrophenyl, R₂ = H CAS: 132434-55-0; nitro group enhances electrophilicity; potential for nitro-reduction
(E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one C₁₀H₁₂N₂O R₁ = pyridin-3-yl, R₂ = NMe₂ Air-sensitive brown solid; yield: 88%; used in coordination chemistry
3-(Anthracen-9-yl)-1-(furan-2-yl)prop-2-en-1-one C₂₀H₁₄O₂ R₁ = anthracen-9-yl, R₂ = H Precursor to ethanoanthracenes; cream powder (87% yield); used in Diels-Alder reactions

Structural and Electronic Differences

  • Pyridine vs. Phenyl Substituents : The pyridin-3-yl group in the target compound enhances hydrogen-bonding capacity compared to phenyl-substituted analogs (e.g., compounds in ). This may improve binding to biological targets like tyrosinase or DNA.
  • Electron-Withdrawing Groups : Nitro- or bromo-substituted derivatives (e.g., ) exhibit increased electrophilicity, altering reactivity in nucleophilic additions or redox reactions.
  • Planarity : Indole-based chalcones (e.g., ) show a twist angle of ~3.47° between furan and indole rings, while pyridine-containing analogs likely exhibit different conformational dynamics due to steric and electronic effects.

Biological Activity

3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one, also known as (2E)-3-(furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one, is a compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its antiproliferative effects and mechanisms of action based on recent research findings.

  • Chemical Formula : C₁₂H₉NO₂
  • Molecular Weight : 199.205 g/mol
  • CAS Number : 18461-28-4

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's effectiveness is often measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)0.075Induces apoptosis via ROS generation
HeLa (Cervical)0.058Modulates p53 pathway and increases death receptor expression
A549 (Lung)0.069Promotes oxidative stress leading to cell death

The studies show that the compound effectively reduces cell viability in these lines, primarily through mechanisms involving reactive oxygen species (ROS) and modulation of apoptotic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound increases ROS levels within cancer cells, leading to oxidative damage and subsequent apoptosis.
  • Cell Cycle Arrest : It has been observed that treatment with this compound results in cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
  • Modulation of Apoptotic Pathways : The compound enhances the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors, thereby tipping the balance towards apoptosis.

Study on MDA-MB-231 Cells

In a study focusing on breast cancer cells (MDA-MB-231), treatment with this compound resulted in an IC50 value of 0.075 µM. The study highlighted that the compound's mechanism involved increased ROS production, which was confirmed by a reduction in cell viability upon antioxidant pretreatment with N-acetylcysteine (NAC) .

Study on HeLa Cells

Another investigation demonstrated that this compound could significantly reduce cell viability in HeLa cells with an IC50 value of 0.058 µM. The study indicated that the compound activates the p53 signaling pathway, which is crucial for regulating the cell cycle and inducing apoptosis .

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Claisen-Schmidt condensation between pyridine-3-carbaldehyde and 2-acetylfuran under basic conditions. Key parameters include:

  • Solvent choice : Ethanol or methanol are preferred due to their polarity and ability to dissolve both aldehydes and ketones .
  • Catalysts : Alkaline catalysts like NaOH or KOH (10–20 mol%) enhance enolate formation, critical for the condensation step .
  • Temperature : Reactions are conducted under reflux (70–80°C) for 6–12 hours to ensure completion .
  • Workup : Acidification with dilute HCl precipitates the product, which is recrystallized from ethanol for purification (yield: 60–75%, purity >95% by HPLC) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the enone structure, with characteristic signals:
    • α,β-unsaturated ketone : ¹H NMR δ 7.8–8.2 ppm (pyridyl protons), δ 6.5–7.5 ppm (furan protons); ¹³C NMR δ 185–190 ppm (C=O) .
    • Double bond : ¹H NMR coupling constant J = 15–16 Hz (trans-configuration) .
  • IR spectroscopy : Strong C=O stretch at 1650–1680 cm⁻¹ and C=C stretch at 1600–1620 cm⁻¹ .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

Q. How does X-ray crystallography elucidate the stereoelectronic properties of this compound?

Single-crystal X-ray studies reveal:

  • Planarity : The enone system (C=O–C=C) is nearly planar, with dihedral angles of 7.89–12.96° between the pyridyl and furan rings .
  • Hydrogen bonding : C–H···O interactions stabilize the crystal lattice, with bond lengths of 2.6–2.8 Å .
  • Packing : Centrosymmetric dimers form via π-π stacking (interplanar distance: 3.4–3.8 Å), influencing solubility and stability .

Advanced Research Questions

Q. How do DFT calculations predict the electronic and nonlinear optical (NLO) properties of this compound?

  • Geometry optimization : B3LYP/6-31G(d) methods align with experimental bond lengths (C=O: 1.22 Å vs. 1.24 Å experimentally) .
  • Frontier orbitals : HOMO-LUMO gap (3.8 eV) indicates charge-transfer potential, with the LUMO localized on the pyridyl ring and HOMO on the furan-enone system .
  • NLO properties : First hyperpolarizability (β₀) of 1.2 × 10⁻³⁰ esu suggests utility in optoelectronics, driven by π-conjugation .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • Vibrational mode analysis : Compare DFT-calculated IR frequencies (scaled by 0.961) with experimental peaks. Discrepancies >20 cm⁻¹ may indicate anharmonicity or solvent effects .
  • Solvent modeling : Incorporate PCM (Polarizable Continuum Model) in DFT to mimic ethanol’s dielectric environment, improving agreement for NMR chemical shifts .

Q. How does molecular docking predict the pharmacological potential of this compound?

  • Target selection : Docking into enzymes (e.g., COX-2, EGFR kinase) using AutoDock Vina identifies binding affinities (ΔG: −8.5 to −9.2 kcal/mol) .
  • Key interactions :
    • Hydrogen bonds between the pyridyl N and catalytic residues (e.g., Arg120 in COX-2).
    • π-Stacking of the furan ring with hydrophobic pockets .
  • Validation : MD simulations (100 ns) assess binding stability (RMSD <2.0 Å) .

Q. What experimental approaches validate the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Michael addition : React with amines (e.g., piperidine) in THF at 0°C to form β-amino ketone derivatives (yield: 70–80%) .
  • Epoxidation : Treat with m-CPBA in dichloromethane to yield epoxide analogs, monitored by TLC (Rf shift from 0.5 to 0.3) .

Methodological Notes

  • Crystallography : Use SHELXL for refinement, leveraging Hirshfeld surface analysis to quantify intermolecular interactions .
  • Synthesis scaling : Maintain stoichiometric ratios (1:1 aldehyde:ketone) and avoid excess base to prevent side reactions (e.g., aldol condensation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.